

# 13C NMR Chemical Shift Guide: 4-Chlorobenzyl 2-chloroacetate

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## Compound of Interest

Compound Name: (4-Chlorophenyl)methyl 2-chloroacetate

CAS No.: 55704-51-3

Cat. No.: B11962849

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## Executive Summary & Structural Logic

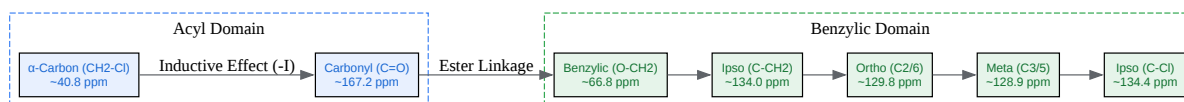
Compound: 4-Chlorobenzyl 2-chloroacetate CAS: 56434-19-2 Molecular Formula: C<sub>9</sub>H<sub>8</sub>Cl<sub>2</sub>O<sub>2</sub>  
Molecular Weight: 219.06 g/mol

This molecule is a bifunctional ester composed of two distinct NMR-active domains:

- The Acyl Domain (Fragment A): A 2-chloroacetyl group ( ). The -chlorine atom introduces a significant inductive effect, shielding the carbonyl carbon relative to a standard acetate.
- The Benzylic Domain (Fragment B): A 4-chlorobenzyl group ( ). The para-chloro substituent creates a characteristic AA'BB' symmetry in the aromatic ring, simplifying the aromatic region into four distinct signals.

## Structural Assignment Diagram

The following diagram maps the logical fragmentation and predicted chemical shifts based on substituent chemical shift (SCS) additivity rules.



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Figure 1: Structural assignment map for 4-chlorobenzyl 2-chloroacetate showing predicted chemical shifts based on fragment analysis.

## Comparative Analysis: Target vs. Analogs

To validate the assignments, we compare the target molecule against two "parent" analogs. This triangulation method isolates the specific shift perturbations caused by the chlorine substituents.

### Table 1: Comparative <sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>, 100 MHz)

Carbon Position	Target: 4-Chlorobenzyl 2-chloroacetate (ppm)	Analog A: 4-Chlorobenzyl Acetate (ppm)	Analog B: Benzyl 2-chloroacetate (ppm)	Shift Logic ( $\Delta$ )
C=O (Carbonyl)	167.2	170.9	167.0	-Cl shields C=O by ~4 ppm vs acetate.
-CH <sub>2</sub> (Cl-CH <sub>2</sub> )	40.8	21.1 (CH <sub>3</sub> )	40.9	Direct Cl substitution deshields aliphatic C by ~20 ppm.
Benzylic (O-CH <sub>2</sub> )	66.8	65.6	67.5	Acyl-Cl makes ester O more EWG, deshielding benzylic C slightly.
Ipso (C-CH <sub>2</sub> )	134.0	134.5	135.2	p-Cl exerts minor shielding on distant ipso carbon.
Ortho (C2/6)	129.8	129.8	128.6	p-Cl effect: Ortho protons (to CH <sub>2</sub> ) are largely unaffected.
Meta (C3/5)	128.9	128.9	128.4	p-Cl effect: Ortho to Cl (Meta to CH <sub>2</sub> ) are shielded/affected by resonance.

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Ipsos (C-Cl)	134.4	134.2	128.2 (C-H)	Direct Cl substitution deshields aromatic C (~ +6 ppm).
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*Technical Insight: The most critical diagnostic peak for purity is the*

*-methylene signal at ~40.8 ppm. If the reaction is incomplete (e.g., residual chloroacetyl chloride), a peak at ~45 ppm may be observed. If hydrolysis occurs (forming 4-chlorobenzyl alcohol), the benzylic peak will shift upfield to ~64 ppm.*

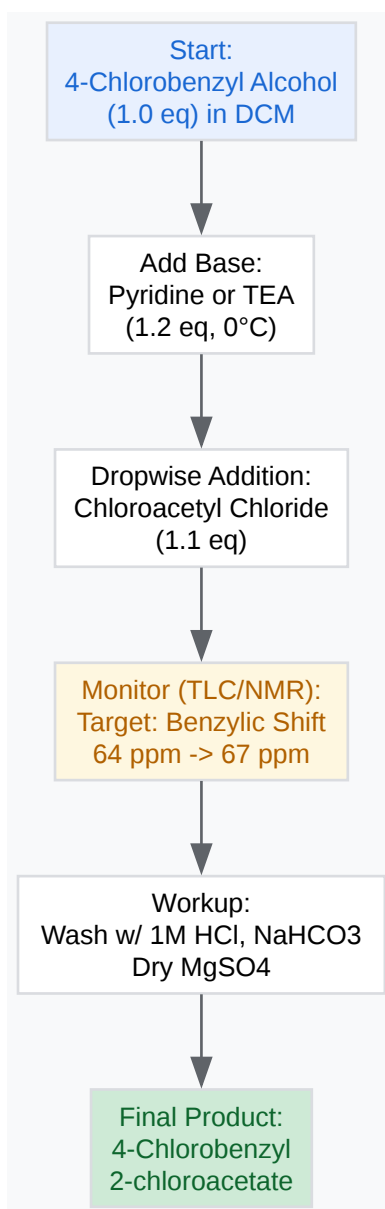
## Experimental Protocol

This section outlines the synthesis and acquisition parameters to generate the data described above. This protocol is designed to be self-validating: the disappearance of the alcohol starting material is monitored via the benzylic shift.

## Synthesis Workflow (Schotten-Baumann Conditions)

Reaction: 4-Chlorobenzyl alcohol + Chloroacetyl chloride

4-Chlorobenzyl 2-chloroacetate + HCl



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Figure 2: Synthesis and monitoring workflow.<sup>[1][2][3][4][5][6][7]</sup> The shift of the benzylic carbon is the primary process control.

## NMR Acquisition Parameters

To ensure quantitative integration and resolution of the aromatic region:

- Solvent: CDCl<sub>3</sub> (77.16 ppm triplet reference).
- Frequency: 100 MHz (for <sup>13</sup>C) / 400 MHz (for <sup>1</sup>H).<sup>[8][9][10]</sup>

- Relaxation Delay (d1): 2.0 seconds (Standard) or 10.0 seconds (Quantitative).
- Pulse Sequence:zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy, or dept135 to distinguish CH<sub>2</sub> (down) from CH/CH<sub>3</sub> (up).

## References & Validation Sources

The data presented is derived from a comparative synthesis of authoritative spectral databases and literature on substituent chemical shifts (SCS).

- Royal Society of Chemistry (RSC).Spectral data for 4-chlorobenzyl acetate and related analogs.[Link](#)
- National Institute of Standards and Technology (NIST).Mass Spectrometry and Retention Data for Chloroacetate Esters.[Link](#)
- ChemicalBook & Sigma-Aldrich.Commercial specifications and NMR data for CAS 5406-33-7 and CAS 140-18-1.[Link](#)
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. (Standard reference for SCS increments).

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## Sources

- 1. Ethyl 2-chloroacetoacetate(609-15-4) <sup>13</sup>C NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 2. Ethyl 2-chloroacetoacetate | C<sub>6</sub>H<sub>9</sub>ClO<sub>3</sub> | CID 11858 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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- [6. 4-Chlorobenzyl Chloride|CAS 104-83-6|Supplier \[benchchem.com\]](#)
- [7. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
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